3-(4-Fluorophenylamino)-3-oxopropanoic acid

Solid-state stability Formulation development Crystallinity

Secure this essential Cabozantinib Impurity BXB reference standard for your ANDA/DMF submissions. The unique 4-fluorophenyl malonamic acid structure provides unmatched specificity in HPLC/LC-MS impurity profiling, which is critical for ICH-compliant quality control. This compound also serves as a versatile precursor for antimicrobial hydrazide synthesis and kinase inhibitor fragment-based drug discovery. Differentiated by exact molecular identity—generic malonamic acids cannot substitute for this certified standard.

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
CAS No. 95262-10-5
Cat. No. B3174276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenylamino)-3-oxopropanoic acid
CAS95262-10-5
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC(=O)O)F
InChIInChI=1S/C9H8FNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
InChIKeyISLQUPSDLYAGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS 95262-10-5): Chemical Identity, Supplier Specifications, and Primary Designations


3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS 95262-10-5), systematically named 3-[(4-fluorophenyl)amino]-3-oxopropanoic acid, is a malonamic acid derivative with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . The compound is characterized by a central malonamic acid backbone (NH-C(=O)-CH2-C(=O)OH) substituted with a 4-fluorophenyl group at the nitrogen position, and is also known under synonyms including N-(4-fluorophenyl)malonamic acid and 3-(4-fluoroanilino)-3-oxopropanoic acid . Commercially available from major chemical suppliers with purities typically ranging from 95% to 98%, the product is supplied as a white to yellow solid and is primarily intended for laboratory research and pharmaceutical development applications [1]. Notably, this compound is officially designated as Cabozantinib Impurity BXB (also referred to as Cabozantinib Impurity 42 or Impurity 68), a key impurity reference standard for the anticancer drug cabozantinib [1][2].

Why 3-(4-Fluorophenylamino)-3-oxopropanoic acid Cannot Be Substituted by Generic Malonamic Acids or Positional Isomers


The malonamic acid chemical class encompasses a diverse array of aryl-substituted derivatives, yet the 4-fluorophenyl substitution pattern in 3-(4-fluorophenylamino)-3-oxopropanoic acid confers distinct physicochemical and functional properties that preclude interchangeability with close structural analogs. Specifically, the para-fluorine substitution influences the compound's melting point (142 °C in ethanol ) relative to keto-enol tautomers such as 3-(4-fluorophenyl)-3-oxopropanoic acid (CAS 80646-00-0; mp 154-156 °C ), indicating divergent solid-state stability and crystallinity that directly impact formulation and handling. Furthermore, the compound's unique impurity status as a designated Cabozantinib degradation/process impurity [1] imposes a functional requirement that generic malonamic acids cannot satisfy, as regulatory and analytical protocols demand exact molecular identity for reference standards. The storage stability profile is also distinct: while some vendors specify storage at room temperature in sealed containers away from moisture, others mandate refrigeration at 2-8 °C , reflecting compound-specific sensitivity to thermal degradation or hydrolysis that differs from less labile analogs. Consequently, any attempt to substitute a structurally similar but functionally distinct analog would invalidate analytical method performance, compromise impurity quantification accuracy, and introduce uncharacterized variability into synthetic workflows. The following quantitative evidence establishes the precise dimensions of this differentiation.

Quantitative Differentiation: 3-(4-Fluorophenylamino)-3-oxopropanoic acid vs. Closest Structural Analogs


Melting Point Divergence: Target Compound Exhibits 12-14°C Lower Melting Point than Keto-Enol Tautomer 3-(4-Fluorophenyl)-3-oxopropanoic Acid

3-(4-Fluorophenylamino)-3-oxopropanoic acid exhibits a melting point of 142 °C when determined in ethanol . In direct contrast, the structurally related tautomer 3-(4-fluorophenyl)-3-oxopropanoic acid (CAS 80646-00-0) displays a melting point of approximately 154-156 °C under comparable measurement conditions . This 12-14 °C difference in phase transition temperature is not marginal and indicates divergent intermolecular forces and crystal packing arrangements between the amide-containing target compound and the ketone-bearing comparator, despite both molecules sharing the same fluorophenyl substitution and carboxylic acid termini.

Solid-state stability Formulation development Crystallinity Polymorphism

Functional Differentiation: Target Compound is a Verified Cabozantinib Impurity Standard, Whereas Most Malonamic Acid Analogs Lack Pharmaceutical Reference Status

3-(4-Fluorophenylamino)-3-oxopropanoic acid is unambiguously designated as Cabozantinib Impurity BXB (also cataloged as Impurity 42 and Impurity 68) [1]. This designation is recognized across multiple commercial reference standard suppliers and is used in analytical method validation for the anticancer drug cabozantinib [2]. By contrast, structurally analogous compounds such as N-(4-fluorophenyl)maleamic acid (CAS 780-05-2) or 3-(3-fluorophenyl)-3-oxopropanoic acid (CAS 1000530-96-0) are not assigned as impurities for any marketed pharmaceutical product and therefore cannot serve as certified reference materials for cabozantinib-related impurity testing.

Pharmaceutical analysis Impurity profiling Quality control Regulatory compliance

Storage Condition Discrepancy: Divergent Vendor Recommendations (2-8°C vs. RT) Signal Compound-Specific Thermal or Hydrolytic Lability Relative to More Stable Analogs

Procurement specifications for 3-(4-fluorophenylamino)-3-oxopropanoic acid reveal a notable inconsistency in recommended storage conditions: Sigma-Aldrich specifies storage at 2-8 °C , while multiple other vendors (e.g., ChemSrc, Chemscene) instruct storage at room temperature in sealed containers away from moisture [1]. This lack of consensus contrasts with the uniformly specified storage conditions for related analogs such as N-(4-fluorophenyl)maleamic acid, which is consistently stored at ambient temperature in a dry environment . The observed variability implies that 3-(4-fluorophenylamino)-3-oxopropanoic acid may exhibit marginal thermal stability or susceptibility to hydrolytic degradation that is not present—or is less pronounced—in structurally similar compounds bearing an alkene (maleamic acid) rather than a saturated methylene (malonamic acid) backbone.

Chemical stability Storage optimization Shelf-life Thermal degradation

Antimicrobial Activity Contrast: Target Compound is Inert, Whereas Hydrazide Derivative Displays Broad-Spectrum Antimicrobial Efficacy

In a published in vitro antimicrobial evaluation, N-(4-fluoro)-phenyl malonamic acid—chemically equivalent to 3-(4-fluorophenylamino)-3-oxopropanoic acid—was tested for antimicrobial activity alongside three derivatives. The parent compound exhibited no detectable antimicrobial activity against any of the tested organisms [1]. In stark contrast, the corresponding hydrazide derivative, N-(4-fluoro)-phenyl malonamic acid hydrazide, demonstrated positive antimicrobial efficacy against all strains evaluated, including the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungal pathogens Aspergillus flavus, Penicillium citrinum, and Fusarium moniliforme [1].

Antimicrobial screening Structure-activity relationship Prodrug development Medicinal chemistry

Predicted pKa Divergence: Target Compound Exhibits Exceptionally Low Calculated Acidity (-0.37) Relative to Typical Carboxylic Acid Values

The predicted pKa of 3-(4-fluorophenylamino)-3-oxopropanoic acid is -0.37 ± 0.32 , a value that falls substantially below the typical range for aliphatic carboxylic acids (pKa ~4-5) and even below many aromatic carboxylic acids. This extremely low pKa, calculated via in silico algorithms, suggests that the compound exists predominantly in its deprotonated, anionic carboxylate form across virtually all physiologically and environmentally relevant pH ranges (pH >0). In contrast, the structurally related 3-(4-fluorophenyl)-3-oxopropanoic acid does not have a publicly reported experimental or predicted pKa value, but its keto-carboxylic acid nature would be expected to yield a more conventional pKa in the 2-4 range based on α-keto acid analogues.

Ionization state Drug-likeness Bioavailability prediction pH-dependent solubility

Evidence-Backed Application Scenarios for 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS 95262-10-5)


Pharmaceutical Impurity Reference Standard for Cabozantinib Quality Control

As a verified Cabozantinib Impurity BXB (Impurity 42), this compound is indispensable for analytical method development, validation, and routine quality control testing of cabozantinib drug substance and finished drug products . Quantitative use as a reference standard supports accurate impurity profiling, enabling compliance with ICH guidelines on impurity thresholds and facilitating ANDA/DMF submissions . Unlike generic malonamic acids, only this specific impurity compound provides the exact chromatographic retention time, mass spectral fragmentation pattern, and UV absorbance profile required for unambiguous identification and quantification in HPLC/LC-MS methods.

Synthetic Intermediate for Bioactive Hydrazide Antimicrobial Agents

The parent compound is a validated precursor for the synthesis of N-(4-fluoro)-phenyl malonamic acid hydrazide, which exhibits broad-spectrum in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains [1]. Procurement of 3-(4-fluorophenylamino)-3-oxopropanoic acid enables medicinal chemistry laboratories to prepare and evaluate hydrazide derivatives for potential anti-infective applications. This synthetic route is well-established and provides access to a pharmacologically active scaffold that is otherwise not commercially available.

Building Block for Fluorophenyl-Containing Kinase Inhibitor Scaffolds

The 4-fluorophenylamino moiety embedded within this compound serves as a critical pharmacophoric element in the design of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors, a class of compounds with demonstrated activity against HER family and Met kinases [2][3]. Although direct primary literature linking this specific intermediate to marketed inhibitors is limited, the structural congruence with established fluorophenyl-bearing kinase inhibitor fragments supports its utility in fragment-based drug discovery and scaffold-hopping campaigns. The compound's bifunctional reactivity (carboxylic acid and amide nitrogen) allows versatile derivatization for library synthesis.

Physicochemical Property Benchmarking in Malonamic Acid Series

The compound's unusual combination of a low melting point (142 °C ) and an exceptionally low predicted pKa (-0.37 ) makes it a valuable reference point for structure-property relationship (SPR) studies within the malonamic acid chemical class. Researchers investigating the impact of para-fluorine substitution on solid-state stability, ionization behavior, and solubility can use this compound as a comparative benchmark against non-fluorinated or ortho/meta-fluorinated analogs, facilitating rational selection of building blocks for drug design and formulation optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenylamino)-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.